molecular formula C13H18N2O2 B1290676 N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide CAS No. 952183-27-6

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B1290676
CAS No.: 952183-27-6
M. Wt: 234.29 g/mol
InChI Key: PENHWEKMIBTCSB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. The compound consists of a benzamide core substituted with a pyrrolidine ring and a hydroxyethyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)-4-(pyrrolidin-1-yl)benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide can be compared with similar compounds such as:

    N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring, which may alter its chemical reactivity and biological activity.

    N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamide: Contains a piperidine ring, which can affect its pharmacokinetic properties and target specificity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHWEKMIBTCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245776
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-27-6
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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